molecular formula C14H17Cl2N5OS B13467221 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide

2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide

Cat. No.: B13467221
M. Wt: 374.3 g/mol
InChI Key: DWTDWYJMRDUJTC-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, a tetrazole moiety, and a sulfanyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide typically involves multiple steps. One common approach is to start with the chlorination of an aromatic ring to introduce the chlorine substituent. This is followed by the formation of the tetrazole ring through cyclization reactions involving azide precursors. The sulfanyl propyl chain is then attached via nucleophilic substitution reactions. The final step involves the acylation of the amine group to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atoms can introduce various functional groups.

Scientific Research Applications

2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorsulfuron: A sulfonylurea herbicide with a similar chlorinated aromatic ring structure.

    Fenvalerate: A synthetic pyrethroid insecticide with a chlorinated aromatic ring.

    Ethanone, 1-(2-chlorophenyl)-: A chlorinated acetophenone derivative.

Uniqueness

2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide is unique due to the presence of the tetrazole moiety and the sulfanyl propyl chain, which are not commonly found in the similar compounds listed above. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H17Cl2N5OS

Molecular Weight

374.3 g/mol

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-N-[3-(1-methyltetrazol-5-yl)sulfanylpropyl]acetamide

InChI

InChI=1S/C14H17Cl2N5OS/c1-20-14(17-18-19-20)23-8-2-7-21(13(22)9-15)10-11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3

InChI Key

DWTDWYJMRDUJTC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCCN(CC2=CC=C(C=C2)Cl)C(=O)CCl

Origin of Product

United States

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